Treprostinil

Catalog No.
S545758
CAS No.
81846-19-7
M.F
C23H34O5
M. Wt
390.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Treprostinil

CAS Number

81846-19-7

Product Name

Treprostinil

IUPAC Name

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1

InChI Key

PAJMKGZZBBTTOY-ZFORQUDYSA-N

SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O

Solubility

Insoluble at 25°C
7.31e-03 g/L

Synonyms

((1R,2R,3AS,9AS)-2-hydroxy-1-((3S)-3-hydroxyoctyl)-2,3,3A,4,9,9A-hexahydro-1H-cylopent(b)naphthalen-5-yl)oxy)acetate, Orenitram, Remodulin, trepostinil sodium, treprostinil, treprostinil diethanolamine, treprostinil diolamin, treprostinil diolamine, treprostinil sodium, UT-15, UT-15C

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O

Mechanism of Action

Treprostinil exerts its therapeutic effects through several mechanisms:

  • Vasodilation: It directly relaxes the smooth muscle cells in the pulmonary arteries, leading to their widening and consequently lowering blood pressure in the lungs [].
  • Anticoagulant and antiplatelet effects: It inhibits platelet aggregation and reduces blood clotting, improving blood flow to the lungs.
  • Antiproliferative effects: It inhibits the growth and proliferation of smooth muscle cells in the pulmonary arteries, potentially preventing further narrowing of the vessels [].

Clinical Efficacy

Treprostinil has been extensively studied in clinical trials for its efficacy in treating PAH.

  • Intravenous, inhaled, and subcutaneous formulations: All three delivery methods have shown significant improvements in exercise capacity, a key indicator of disease severity, in patients with PAH [, ].
  • Combination therapy: Treprostinil has also been shown to be effective in combination with other PAH medications, potentially improving long-term outcomes [].

Ongoing Research

While Treprostinil is a well-established treatment for PAH, research continues to explore its potential benefits in other areas:

  • Interstitial lung disease (ILD-PH): Recent studies have shown promise for inhaled Treprostinil in improving exercise capacity and reducing disease progression in patients with PAH associated with ILD.
  • Right heart failure: Treprostinil's vasodilatory effects are being investigated for their potential to improve symptoms and outcomes in patients with right heart failure, a common complication of PAH [].

Physical Description

Solid

XLogP3

4.5

LogP

4.1
4.1

Appearance

Solid powder

UNII

RUM6K67ESG

Related CAS

289480-64-4 (Sodium salt)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as a continuous subcutaneous infusion or intravenous infusion (for those not able to tolerate a subcutaneous infusion) for the treatment of pulmonary arterial hypertension in patients with NYHA Class II-IV symptoms to diminish symptoms associated with exercise.
FDA Label
Treatment of adult patients with WHO Functional Class (FC) III or IV and:- inoperable chronic thromboembolic pulmonary hypertension (CTEPH), or- persistent or recurrent CTEPH after surgical treatmentto improve exercise capacity.
Treatment of pulmonary arterial hypertension

Pharmacology

Pulmonary arterial hypertension (PAH) is a disease in which blood pressure is abnormally high in the arteries between the heart and lungs. PAH is characterized by symptoms of shortness of breath during physical exertion. The condition can ultimately lead to heart failure. Treprostinil is a potent oral antiplatelet agent. The major pharmacologic actions of treprostinil are direct vasodilation of pulmonary and systemic arterial vascular beds and inhibition of platelet aggregation. In animals, the vasodilatory effects reduce right and left ventricular afterload and increase cardiac output and stroke volume. Other studies have shown that treprostinil causes a dose-related negative inotropic and lusitropic effect. No major effects on cardiac conduction have been observed.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

B01AC21
B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AC - Platelet aggregation inhibitors excl. heparin
B01AC21 - Treprostinil

Mechanism of Action

The major pharmacological actions of treprostinil are direct vasodilation of pulmonary and systemic arterial vascular beds and inhibition of platelet aggregation. In addition to treprostinil's direct vasodilatory effects, it also inhibits inflammatory cytokine. As a synthetic analogue of prostacyclin, it binds to the prostacyclin receptor, which subsequently induces the aforementioned downstream effects.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostacyclin
PTGIR [HSA:5739] [KO:K04263]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

81846-19-7

Wikipedia

Treprostinil

Biological Half Life

Terminal elimination half-life is approximately 2 to 4 hours. Plasma half-life is 34 and 85 minutes for intravenous and subcutaneous infusion of the drug, respectively.

Use Classification

Human drugs -> Orphan -> Trepulmix -> EMA Drug Category
Antithrombotic agents -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types